2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
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Overview
Description
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Sulfanyl Group: The oxadiazole ring is then reacted with a thiol compound, such as thiourea, under basic conditions to introduce the sulfanyl group.
Attachment of the Propanamide Moiety: Finally, the resulting intermediate is reacted with acryloyl chloride or a similar reagent to introduce the propanamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, dry ether, reflux.
Substitution: Nitration (HNO3/H2SO4), halogenation (Br2/FeBr3), alkylation (RCl/AlCl3).
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Nitro, halo, alkyl derivatives.
Scientific Research Applications
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agriculture: It has been explored as a potential pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to cell death. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- 2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- 2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
Uniqueness
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is unique due to the presence of the tert-butyl group, which can influence its lipophilicity, steric properties, and overall biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effectiveness in various fields.
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9(12(16)19)21-14-18-17-13(20-14)10-5-7-11(8-6-10)15(2,3)4/h5-9H,1-4H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZUFKJISFNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=NN=C(O1)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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